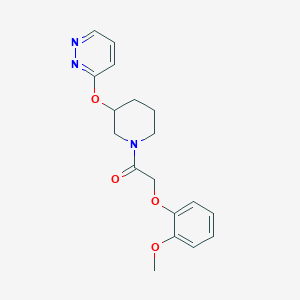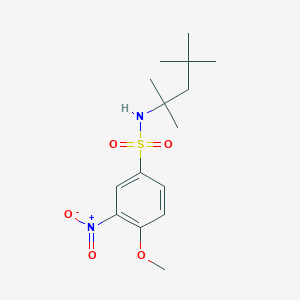
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as MNTB, is a sulfonamide compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 375.5 g/mol.
Mecanismo De Acción
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It has also been shown to increase the sensitivity of cancer cells to radiation therapy, making it a potential radiosensitizer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CAIX, its ability to inhibit tumor growth both in vitro and in vivo, and its potential as a radiosensitizer. However, 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide also has some limitations, including its low water solubility, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide research, including the development of more potent and selective CAIX inhibitors, the exploration of combination therapies with 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide and other cancer treatments, and the investigation of the role of CAIX in other diseases, such as osteoporosis and epilepsy.
In conclusion, 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of CAIX and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its low water solubility. There are several future directions for 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide research, including the development of more potent and selective CAIX inhibitors and the investigation of its role in other diseases.
Métodos De Síntesis
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in high purity and yield.
Aplicaciones Científicas De Investigación
4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. 4-Methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-14(2,3)10-15(4,5)16-23(20,21)11-7-8-13(22-6)12(9-11)17(18)19/h7-9,16H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIOOKPFDKNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
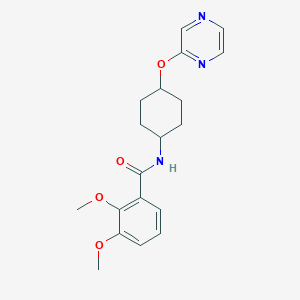
![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)
![[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)
![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)
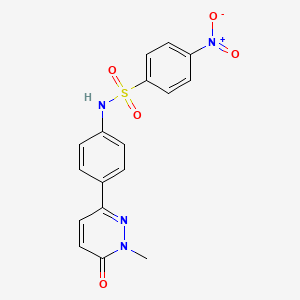
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)
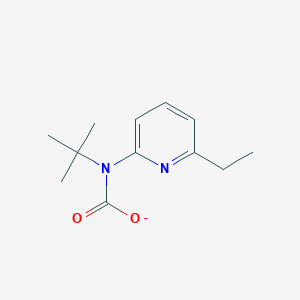

![2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2780275.png)
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2780277.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)
